molecular formula C25H26O6 B12366033 Sanggenon W

Sanggenon W

Cat. No.: B12366033
M. Wt: 422.5 g/mol
InChI Key: UTEWDYGCVICAOX-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Sanggenon W undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Comparison with Similar Compounds

Sanggenon W is compared with other isoprenylated flavonoids such as:

  • Sanggenon U
  • Sanggenon V
  • Euchrenone a7
  • Sanggenon J
  • Kuwanon E
  • Kuwanon S

Uniqueness

This compound is unique due to its specific structure and the presence of isoprenyl groups, which enhance its biological activity compared to other flavonoids . Its distinct molecular structure allows it to interact with different molecular targets, making it a valuable compound in scientific research and pharmaceutical development.

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-13,26-28,30H,4,6,8H2,1-3H3/b15-7+

InChI Key

UTEWDYGCVICAOX-VIZOYTHASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C

Origin of Product

United States

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